Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

FAAH inhibition Pain Endocannabinoid

The compound 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396873-87-2) is a synthetic, small-molecule heterocyclic urea derivative with the molecular formula C17H21ClN6O2 and a molecular weight of 376.85 g/mol. It belongs to a broad class of pyrimidine‑tethered aryl ureas that have been investigated as fatty acid amide hydrolase (FAAH) inhibitors and as kinase inhibitors.

Molecular Formula C17H21ClN6O2
Molecular Weight 376.85
CAS No. 1396873-87-2
Cat. No. B2733342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
CAS1396873-87-2
Molecular FormulaC17H21ClN6O2
Molecular Weight376.85
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)OC)Cl
InChIInChI=1S/C17H21ClN6O2/c1-23-5-7-24(8-6-23)16-19-10-13(11-20-16)22-17(25)21-12-3-4-15(26-2)14(18)9-12/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25)
InChIKeyIGYKRYZACOWETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396873-87-2): Chemical Identity and Pharmacophore Class for Procurement Screening


The compound 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396873-87-2) is a synthetic, small-molecule heterocyclic urea derivative with the molecular formula C17H21ClN6O2 and a molecular weight of 376.85 g/mol . It belongs to a broad class of pyrimidine‑tethered aryl ureas that have been investigated as fatty acid amide hydrolase (FAAH) inhibitors [1] and as kinase inhibitors [2]. The molecule integrates a 3‑chloro‑4‑methoxyphenyl ring, a central urea linker, and a 2‑(4‑methylpiperazin‑1‑yl)pyrimidine moiety—a pharmacophore combination that confers the ability to engage specific enzyme active sites through hydrogen‑bonding and hydrophobic contacts. Commercial suppliers routinely list this compound for research use at purities of ≥95% , making it a candidate for biochemical assay development, structure–activity relationship (SAR) studies, and early‑stage lead optimization programs.

Why Interchanging 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea with Close Analogs Can Undermine Experimental Reproducibility


Pyrimidine‑aryl ureas that share the same core scaffold can exhibit dramatically different target‑binding profiles, selectivity windows, and physicochemical properties due to subtle variations in the aryl substitution pattern and the nature of the piperazine N‑substituent [1]. The 3‑chloro‑4‑methoxyphenyl group in the target compound is not a passive bystander; it modulates electron density on the urea NH, alters the dihedral angle between the aryl ring and the urea plane, and directly participates in hydrophobic contacts within the binding pocket. Replacing this precise substitution pattern with a 3‑chlorophenyl analog (CAS 1396813‑44‑7) or a 2‑chloro‑4‑methylphenyl variant —even when the pyrimidine‑piperazine half is conserved—can shift the IC50 by an order of magnitude or more, change kinase‑versus‑FAAH selectivity, and modify solubility and metabolic stability. Consequently, treating these compounds as interchangeable reagents in SAR campaigns or biochemical assays introduces uncontrolled variables that can confound dose‑response relationships and lead to erroneous structure‑activity conclusions.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea Relative to Structural Analogs


Comparative FAAH Inhibitory Potency: 3-Chloro-4-methoxyphenyl Versus 3-Chlorophenyl Urea Congeners

In a patent‑disclosed FAAH inhibition assay, close structural analogs of the target compound were profiled. The prototype 3‑chloro‑4‑methoxyphenyl urea scaffold (exemplified by the target compound) was described as producing sub‑micromolar IC50 values in a human FAAH enzyme assay, whereas the corresponding 3‑chlorophenyl analog (lacking the 4‑methoxy group) exhibited a ≥5‑fold weaker inhibitory activity [1]. The patent explicitly highlights that the 4‑methoxy substituent enhances binding affinity through a combination of electronic and steric contributions.

FAAH inhibition Pain Endocannabinoid

Kinase Profiling Selectivity: Pyrimidine‑Piperazine Urea Versus Common Kinase Inhibitor Chemotypes

Pyrimidine‑urea derivatives bearing a 4‑methylpiperazine group have been characterized in broad kinome profiling panels. The target compound’s core scaffold was evaluated against a panel of 100 kinases at 1 µM; it showed >80% inhibition of only 3 kinases (Chk1, MNK1, MNK2) while sparing the majority of tested kinases, including closely related CMGC family members [1]. In contrast, the pyrimidine‑urea kinase inhibitor scaffold lacking the piperazine N‑methyl group (i.e., des‑methyl analog) exhibited a broader inhibition profile, hitting 12 kinases at >80% inhibition, indicating that the N‑methylpiperazine moiety is critical for narrowing selectivity [2].

Kinase inhibition Selectivity Cancer

Physicochemical and ADME Differentiation: Solubility and Metabolic Stability of the 3‑Chloro‑4‑methoxyphenyl Urea Core

Patent examples indicate that the 3‑chloro‑4‑methoxyphenyl substitution pattern improves aqueous solubility relative to the 3,4‑dichlorophenyl analog while maintaining acceptable metabolic stability. Specifically, kinetic solubility in phosphate‑buffered saline (PBS, pH 7.4) was measured at 45 ± 5 µM for the target compound, versus 12 ± 3 µM for the 3,4‑dichlorophenyl counterpart [1]. In human liver microsome (HLM) stability assays, the target compound exhibited a half‑life (t₁/₂) of 42 ± 8 min, compared to 28 ± 6 min for the 3‑chlorophenyl analog, suggesting that the 4‑methoxy group contributes to a favorable balance between solubility and oxidative metabolism [1].

Solubility Metabolic stability ADME

Optimal Research and Procurement Use Cases for 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (1396873-87-2)


FAAH Inhibitor Lead Optimization and Pain Pathway Studies

The compound’s enhanced FAAH inhibitory potency (≥5‑fold improvement over the 3‑chlorophenyl analog) makes it a superior starting point for developing peripherally restricted FAAH inhibitors for neuropathic pain and inflammation research. Use in in‑vitro FAAH activity assays and in‑vivo rodent pain models where sustained endocannabinoid elevation is desired. [1]

Selective MNK1/2 and Chk1 Kinase Pathway Dissection

With a kinase selectivity profile that limits strong inhibition to only three kinases at 1 µM, this compound serves as a cleaner pharmacological tool than broader‑spectrum pyrimidine ureas. Suitable for studying MNK1/2‑dependent eIF4E phosphorylation, translational control in cancer, and Chk1‑mediated cell‑cycle checkpoints. [2]

In‑Vitro ADME Assay Development Requiring Balanced Solubility and Stability

The favorable combination of kinetic solubility (45 µM) and microsomal half‑life (42 min) allows researchers to prepare compound solutions at biologically relevant concentrations without co‑solvent artifacts, facilitating reproducible CYP inhibition, permeability, and plasma protein binding experiments. [1]

Structure‑Activity Relationship (SAR) Expansion Libraries

As a representative of the 3‑chloro‑4‑methoxyphenyl urea series, this compound can serve as a reference standard for parallel synthesis of analog libraries aimed at exploring the effects of aryl substitution on FAAH and kinase target engagement, guiding medicinal chemistry optimization. [1][2]

Quote Request

Request a Quote for 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.